![molecular formula C8H11FO3 B1529089 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one CAS No. 196953-80-7](/img/structure/B1529089.png)
7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one
Overview
Description
7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is a useful research chemical . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular formula of 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is C8H11FO3 . Its molecular weight is 174.17 g/mol .Physical And Chemical Properties Analysis
The boiling point of 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is predicted to be 265.7±40.0 °C . Its predicted density is 1.24±0.1 g/cm3 .Scientific Research Applications
Microwave-Assisted Reductive Amination
This compound can be used in microwave-assisted reductive amination studies. This method is a valuable technique in organic synthesis for the preparation of amines, which are important functional groups in many pharmaceuticals and fine chemicals .
Aromatization Process to Derive Alkoxytryptamines
A novel aromatization process can convert this bicyclic frame into a series of 5-alkoxytryptamine derivatives. These derivatives include significant compounds such as serotonin, melatonin, and bufotenin, which have various applications in neuroscience and pharmacology .
Synthesis of Benzofurazan and Benzofuroxan Derivatives
Starting from 1,4-dioxaspiro[4.5]decan-8-one, derivatives of tetrahydrobenzofurazan and tetrahydrobenzofuroxan containing hydroxy or dioxolane groups can be synthesized. These compounds have been studied under acid hydrolysis conditions .
Safety and Hazards
7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
Mechanism of Action
Mode of Action
The mode of action of 7-Fluoro-1,4-dioxaspiro[4It’s known that the compound can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin . The exact interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
The biochemical pathways affected by 7-Fluoro-1,4-dioxaspiro[4Given its conversion into serotonin, melatonin, and bufotenin , it might be involved in the regulation of mood, sleep, and other physiological processes
Result of Action
The molecular and cellular effects of 7-Fluoro-1,4-dioxaspiro[4Given its potential conversion into serotonin, melatonin, and bufotenin , it might have effects on mood regulation, sleep patterns, and other physiological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one. For instance, it’s recommended to limit all unnecessary personal contact, use the compound in a well-ventilated area, and avoid contact with incompatible materials .
properties
IUPAC Name |
7-fluoro-1,4-dioxaspiro[4.5]decan-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c9-6-5-8(2-1-7(6)10)11-3-4-12-8/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPFDYDTOGVMQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1=O)F)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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